Sodium 4,6-diaminopyrimidine-2-thiolate
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Overview
Description
Sodium 4,6-diaminopyrimidine-2-thiolate is an organic compound with the molecular formula C4H5N4SNa It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,6-diaminopyrimidine-2-thiolate typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the thiol group is deprotonated by the sodium hydroxide, forming the thiolate anion. This anion then associates with the sodium cation to form the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and optimized.
Chemical Reactions Analysis
Types of Reactions
Sodium 4,6-diaminopyrimidine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonates.
Reduction: 4,6-diaminopyrimidine-2-thiol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Sodium 4,6-diaminopyrimidine-2-thiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 4,6-diaminopyrimidine-2-thiolate involves its interaction with various molecular targets. The thiolate group can form strong bonds with metal ions, making it a potent ligand in coordination chemistry. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminopyrimidine-2-thiol: The parent compound without the sodium ion.
2,4-Diaminopyrimidine: Lacks the thiol group.
4-Amino-2-thiopyrimidine: Contains only one amino group.
Uniqueness
Sodium 4,6-diaminopyrimidine-2-thiolate is unique due to the presence of both amino and thiolate groups, which confer distinct chemical reactivity and potential biological activity. The sodium ion enhances its solubility in water, making it more versatile for various applications.
Properties
Molecular Formula |
C4H5N4NaS |
---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
sodium;4,6-diaminopyrimidine-2-thiolate |
InChI |
InChI=1S/C4H6N4S.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H5,5,6,7,8,9);/q;+1/p-1 |
InChI Key |
RWJJIOAARHAKIA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=C(N=C1N)[S-])N.[Na+] |
Origin of Product |
United States |
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